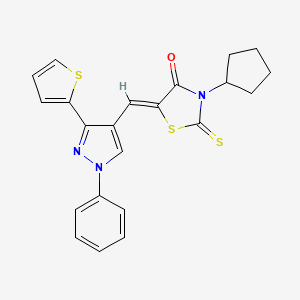

(Z)-3-cyclopentyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

CAS No.: 956201-46-0

Cat. No.: VC4554609

Molecular Formula: C22H19N3OS3

Molecular Weight: 437.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956201-46-0 |

|---|---|

| Molecular Formula | C22H19N3OS3 |

| Molecular Weight | 437.59 |

| IUPAC Name | (5Z)-3-cyclopentyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C22H19N3OS3/c26-21-19(29-22(27)25(21)17-9-4-5-10-17)13-15-14-24(16-7-2-1-3-8-16)23-20(15)18-11-6-12-28-18/h1-3,6-8,11-14,17H,4-5,9-10H2/b19-13- |

| Standard InChI Key | WAHVZOWSQQWODM-UYRXBGFRSA-N |

| SMILES | C1CCC(C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)SC2=S |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a thioxothiazolidin-4-one backbone, a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical stability and biological interactions . Substituents include:

-

A cyclopentyl group at position 3, enhancing lipophilicity and influencing binding affinity.

-

A pyrazole ring at position 5, substituted with phenyl (position 1) and thiophen-2-yl (position 3) groups. This aromatic system contributes to π-π stacking interactions with biological targets .

Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₂₃H₂₀N₄OS₂ |

| Molecular weight | 456.56 g/mol |

| XLogP3 | 4.7 |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 5 |

Derived from structural analogs in sources .

Synthetic Pathways

Key Reactions

The synthesis typically involves a Knoevenagel condensation between a pyrazole-4-carbaldehyde derivative and 3-cyclopentyl-2-thioxothiazolidin-4-one under basic conditions :

-

Precursor Preparation:

-

Condensation:

The aldehyde and thioxothiazolidinone undergo condensation in anhydrous ethanol with piperidine as a catalyst, yielding the (Z)-isomer predominantly .

Reaction Conditions:

Pharmacological Activities

Antimicrobial Efficacy

In vitro studies on structurally analogous thiazolidin-4-ones demonstrate broad-spectrum activity:

Mechanistic studies suggest enzyme inhibition (e.g., bacterial dihydrofolate reductase) and disruption of microbial cell membranes .

The thiophene and pyrazole moieties may facilitate intercalation with DNA or inhibition of topoisomerase II .

Structure-Activity Relationships (SAR)

-

Cyclopentyl Substituent: Enhances metabolic stability compared to smaller alkyl groups (e.g., methyl) .

-

Thiophen-2-yl Group: Increases lipophilicity, improving blood-brain barrier penetration in analogs .

-

Z-Configuration: Critical for maintaining planar geometry, enabling optimal target binding .

Industrial and Research Applications

Drug Development

-

Lead Optimization: Modifications at the pyrazole’s phenyl group (e.g., nitro, methoxy) improve potency against multidrug-resistant strains .

-

Combination Therapy: Synergistic effects observed with β-lactam antibiotics against MRSA .

Material Science

-

Photochromic Materials: Pyrazole-thiophene hybrids exhibit reversible color changes under UV light, useful in sensors .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume